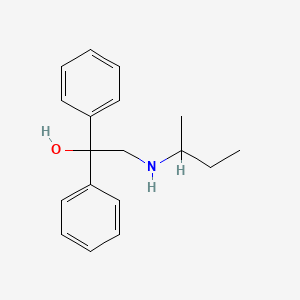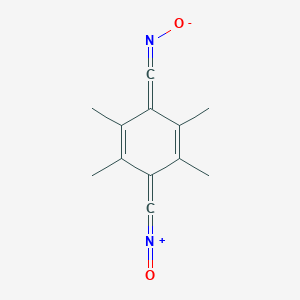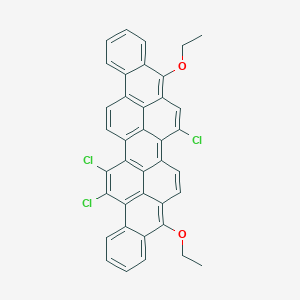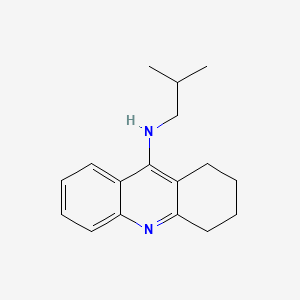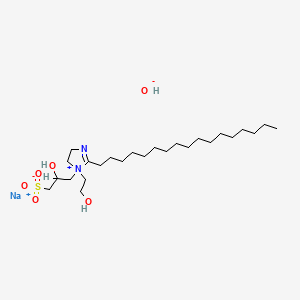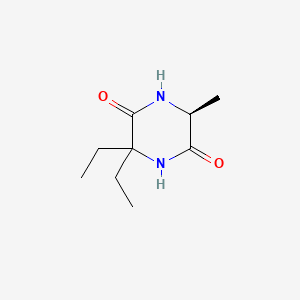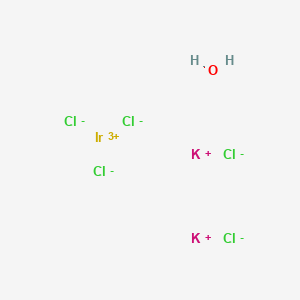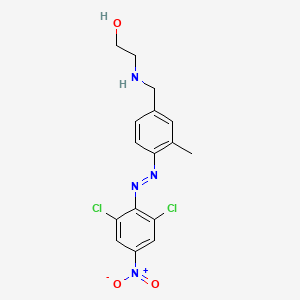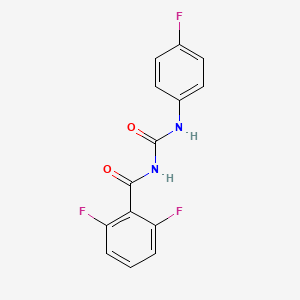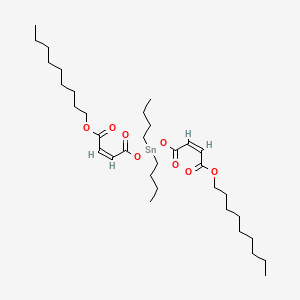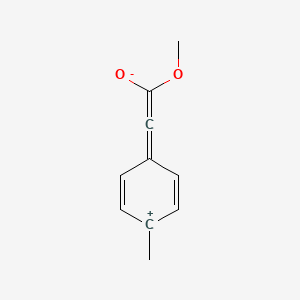
4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a bromophenyl group attached to a pyridine ring, which is further connected to two additional pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K3PO4, in a solvent like 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale production. The choice of reagents and optimization of reaction conditions are crucial for achieving high yields and purity in industrial settings.
化学反应分析
Types of Reactions
4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the bromophenyl group.
Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyridine rings.
科学研究应用
4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: The compound can be used in the development of advanced materials, such as polymers and catalysts .
作用机制
The mechanism of action of 4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the pyridine rings can engage in π-π stacking and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
4-(4-bromophenyl)-thiazol-2-amine: This compound shares the bromophenyl group but has a thiazole ring instead of pyridine rings.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound contains a bromophenyl group and a pyrazoline ring.
Uniqueness
4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine is unique due to its combination of three pyridine rings and a bromophenyl group. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C21H14BrN3 |
|---|---|
分子量 |
388.3 g/mol |
IUPAC 名称 |
4-(4-bromophenyl)-2,6-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C21H14BrN3/c22-19-3-1-15(2-4-19)18-13-20(16-5-9-23-10-6-16)25-21(14-18)17-7-11-24-12-8-17/h1-14H |
InChI 键 |
XOPURPJMNMAYKB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=NC=C3)C4=CC=NC=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


